Nisoxetine hydrochloride

Overview

Description

Mechanism of Action

Target of Action

Nisoxetine hydrochloride is a potent and selective inhibitor for the reuptake of norepinephrine (noradrenaline) into synapses . It primarily targets the Norepinephrine Transporter (NET) . The role of NET is to transport the neurotransmitter norepinephrine from the synaptic cleft back into the presynaptic neuron, which terminates the signal of the neurotransmitter .

Mode of Action

This compound acts by inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to prolonged neurotransmitter action and enhanced neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the norepinephrine reuptake pathway .

Result of Action

The inhibition of norepinephrine reuptake by this compound results in an increased concentration of norepinephrine in the synaptic cleft . This leads to enhanced stimulation of post-synaptic norepinephrine receptors, which can have various effects depending on the specific receptor subtype and the location within the body . Nisoxetine has been used to research obesity and energy balance, and it exerts some local analgesia effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nisoxetine hydrochloride is synthesized through a series of chemical reactions involving the phenoxyphenylpropylamine (PPA) group as analogues of diphenhydramine . The synthesis involves the following steps:

Formation of the intermediate: The initial step involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-methoxyphenoxypropanol.

Amination: The intermediate is then reacted with methylamine to form 2-methoxyphenoxypropanamine.

Final product formation: The final step involves the reaction of 2-methoxyphenoxypropanamine with benzyl chloride to form nisoxetine, which is then converted to its hydrochloride salt.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nisoxetine hydrochloride undergoes various chemical reactions, including:

Oxidation: Nisoxetine can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding amines.

Substitution: Nisoxetine can undergo substitution reactions where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: Formation of oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted phenoxyphenylpropylamine derivatives.

Scientific Research Applications

Nisoxetine hydrochloride is widely used in scientific research due to its selective inhibition of norepinephrine reuptake . Some of its applications include:

Chemistry: Used as a standard selective norepinephrine reuptake inhibitor in various chemical studies.

Biology: Used to study the role of norepinephrine in biological systems.

Medicine: Used in research related to antidepressants and other psychiatric disorders.

Industry: Used in the development of new drugs targeting norepinephrine reuptake.

Comparison with Similar Compounds

Nisoxetine hydrochloride is unique due to its high selectivity for norepinephrine reuptake inhibition . Similar compounds include:

Fluoxetine hydrochloride: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action.

Tomoxetine hydrochloride: Another norepinephrine reuptake inhibitor but with different pharmacological properties.

Duloxetine hydrochloride: A serotonin-norepinephrine reuptake inhibitor (SNRI) with dual action on both serotonin and norepinephrine reuptake.

This compound stands out due to its specific inhibition of norepinephrine reuptake, making it a valuable tool in scientific research .

Biological Activity

Nisoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (NRI), has garnered attention for its pharmacological properties and potential therapeutic applications. This compound is primarily recognized for its ability to inhibit the norepinephrine transporter (NET), thereby increasing norepinephrine levels in the synaptic cleft. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

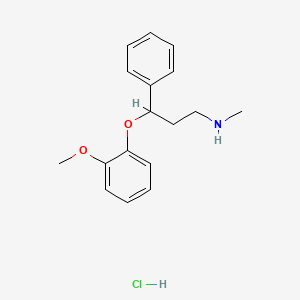

- Chemical Name: (±)-γ-(2-Methoxyphenoxy)-N-methylbenzenepropanamine hydrochloride

- Molecular Weight: 307.8 g/mol

- Purity: ≥99%

- CAS Number: 13092-53-0

Nisoxetine selectively inhibits the uptake of norepinephrine without significantly affecting serotonin or dopamine transporters. This selectivity is crucial for its potential use in treating conditions related to norepinephrine dysregulation, such as depression and attention deficit hyperactivity disorder (ADHD) .

Inhibition of Norepinephrine Uptake

Nisoxetine has been shown to effectively inhibit norepinephrine uptake in various studies:

- Potency Comparison: Nisoxetine was found to be as potent as desipramine in inhibiting norepinephrine uptake in brain synaptosomes while demonstrating minimal effect on serotonin and dopamine uptake .

| Compound | Norepinephrine Uptake Inhibition | Serotonin Uptake Inhibition | Dopamine Uptake Inhibition |

|---|---|---|---|

| Nisoxetine | High | Low | Low |

| Desipramine | High | Moderate | Moderate |

Clinical Studies

- Safety and Efficacy: Preclinical studies indicated that nisoxetine could block norepinephrine and tyramine uptake without significant side effects, including abnormal ECG changes .

- Dose-Response Relationship: A study demonstrated that doses of nisoxetine (10-20 mg) administered to normal volunteers resulted in minimal adverse effects and no significant changes in heart rate or blood pressure .

Study on Feeding Behavior

A notable study evaluated the effects of nisoxetine on feeding behavior in rodents. The results indicated that nisoxetine administration led to dose-dependent suppression of food intake following a period of food deprivation:

- Dosage Effects:

- 3 mg/kg: Subthreshold effect

- 10 mg/kg & 30 mg/kg: Significant suppression observed

This suggests that nisoxetine can modulate appetite through its action on norepinephrine pathways .

Neuromodulation Effects

Research has shown that nisoxetine can induce c-Fos expression in various brain regions, indicating its role in neuromodulation:

| Brain Region | c-Fos Induction (F-statistic) |

|---|---|

| Medial Prefrontal Cortex (mPFC) | 70.003 |

| Nucleus Accumbens Shell (NAc) | 32.114 |

| Basolateral Amygdala (BLA) | 48.684 |

| Ventral Hippocampus (vHPC) | 6.009 |

These findings highlight nisoxetine's potential impact on emotional and cognitive processing through its action on norepinephrine systems .

Properties

IUPAC Name |

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEURBZEQJZUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00110037 | |

| Record name | Nisoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00110037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Nisoxetine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57754-86-6 | |

| Record name | Benzenepropanamine, γ-(2-methoxyphenoxy)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57754-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nisoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57754-86-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nisoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00110037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NISOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X76P2Y0EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.